molecular formula C15H23N5O2 B1387409 1-[6-(4-Methylpiperazin-1-yl)pyridazin-3-yl]piperidine-3-carboxylic acid CAS No. 1171356-85-6

1-[6-(4-Methylpiperazin-1-yl)pyridazin-3-yl]piperidine-3-carboxylic acid

Cat. No. B1387409
CAS RN: 1171356-85-6
M. Wt: 305.38 g/mol
InChI Key: ZBFFJMBFCYICDH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of the compound is C15H23N5O2 . The InChI code is 1S/C9H15N5/c1-13-4-6-14(7-5-13)9-3-2-8(10)11-12-9/h2-3H,4-7H2,1H3,(H2,10,11) .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 305.38 . It is recommended to be stored in a dark place, under an inert atmosphere, at room temperature .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, and the signal word is “Warning”. The hazard statement is H302, and the precautionary statements are P280-P305+P351+P338 .

Mechanism of Action

Target of Action

Similar compounds have been used as reactants in the preparation of inhibitors for cyclin-dependent kinase 4 (cdk4) . CDK4 is a key regulator of cell cycle progression and has a crucial role in cell proliferation.

Biochemical Pathways

The compound may potentially affect the cell cycle regulation pathway, given its potential interaction with CDK4 . CDK4, along with cyclin D, forms a complex that drives cells from the G1 phase to the S phase of the cell cycle. Inhibition of CDK4 can halt this progression, leading to cell cycle arrest.

Pharmacokinetics

The compound’s predicted properties include a boiling point of 4394±450 °C and a density of 1196±006 g/cm3 . These properties might influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. If it acts as an inhibitor of CDK4, it could potentially induce cell cycle arrest, thereby inhibiting cell proliferation .

properties

IUPAC Name

1-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N5O2/c1-18-7-9-19(10-8-18)13-4-5-14(17-16-13)20-6-2-3-12(11-20)15(21)22/h4-5,12H,2-3,6-11H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBFFJMBFCYICDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NN=C(C=C2)N3CCCC(C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[6-(4-Methylpiperazin-1-yl)pyridazin-3-yl]piperidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[6-(4-Methylpiperazin-1-yl)pyridazin-3-yl]piperidine-3-carboxylic acid
Reactant of Route 2
1-[6-(4-Methylpiperazin-1-yl)pyridazin-3-yl]piperidine-3-carboxylic acid
Reactant of Route 3
1-[6-(4-Methylpiperazin-1-yl)pyridazin-3-yl]piperidine-3-carboxylic acid
Reactant of Route 4
1-[6-(4-Methylpiperazin-1-yl)pyridazin-3-yl]piperidine-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-[6-(4-Methylpiperazin-1-yl)pyridazin-3-yl]piperidine-3-carboxylic acid
Reactant of Route 6
1-[6-(4-Methylpiperazin-1-yl)pyridazin-3-yl]piperidine-3-carboxylic acid

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